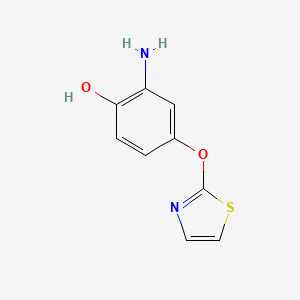
2-Amino-4-(1,3-thiazol-2-yloxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . This compound is characterized by the presence of an amino group, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea, following a modified Hantzsch reaction . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Amino-4-(1,3-thiazol-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions on the thiazole ring can produce a variety of substituted thiazole derivatives.
科学的研究の応用
2-Amino-4-(1,3-thiazol-2-yloxy)phenol has several scientific research applications, including:
作用機序
The mechanism of action of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2-Amino-1,3-thiazol-4-yl)phenol: This compound shares a similar structure but differs in the position of the amino group on the thiazole ring.
2-Amino-4-phenylthiazole: This compound has a phenyl group instead of a phenol group, leading to different chemical properties and applications.
Uniqueness
2-Amino-4-(1,3-thiazol-2-yloxy)phenol is unique due to its combination of an amino group, a thiazole ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
分子式 |
C9H8N2O2S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
2-amino-4-(1,3-thiazol-2-yloxy)phenol |
InChI |
InChI=1S/C9H8N2O2S/c10-7-5-6(1-2-8(7)12)13-9-11-3-4-14-9/h1-5,12H,10H2 |
InChIキー |
KJRNAVJRYJWNRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




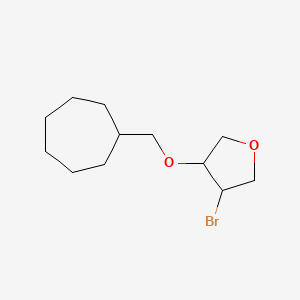

![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
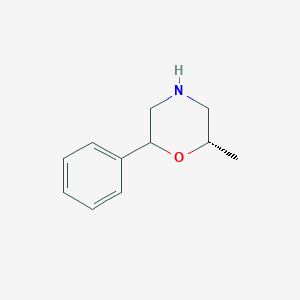
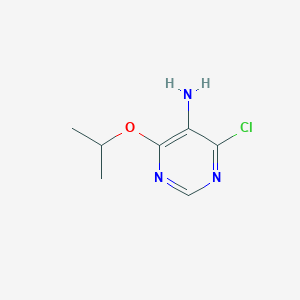
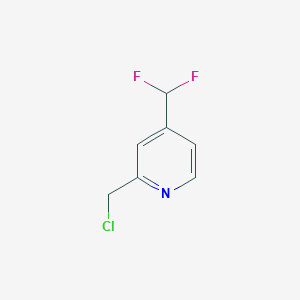
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
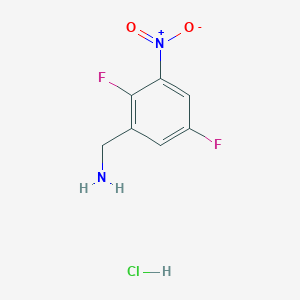
![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
